molecular formula C36H30O2P2Pt B12885626 Dioxobis(triphenylphosphine)platinum CAS No. 15614-67-2

Dioxobis(triphenylphosphine)platinum

Katalognummer: B12885626
CAS-Nummer: 15614-67-2
Molekulargewicht: 751.7 g/mol
InChI-Schlüssel: RXRLLJPVHZLHRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dioxobis(triphenylphosphine)platinum is a platinum-based organometallic compound with the empirical formula C36H32O2P2Pt. It is known for its unique chemical properties and applications in various fields of scientific research. The compound is characterized by the presence of two triphenylphosphine ligands and two oxo ligands coordinated to a central platinum atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dioxobis(triphenylphosphine)platinum can be synthesized through the reaction of platinum(IV) chloride with triphenylphosphine in the presence of an oxidizing agent. The reaction typically involves the following steps:

Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the synthesis process generally follows similar principles as the laboratory preparation, with adjustments for scale and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: Dioxobis(triphenylphosphine)platinum undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum(IV) oxides, while reduction reactions may produce platinum(II) complexes .

Wirkmechanismus

The mechanism of action of dioxobis(triphenylphosphine)platinum involves the coordination of the platinum center to various substrates, facilitating chemical transformations. The molecular targets and pathways involved include:

Vergleich Mit ähnlichen Verbindungen

Dioxobis(triphenylphosphine)platinum can be compared with other platinum-based compounds, such as:

Uniqueness: this compound is unique due to its specific ligand arrangement and its ability to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .

Eigenschaften

CAS-Nummer

15614-67-2

Molekularformel

C36H30O2P2Pt

Molekulargewicht

751.7 g/mol

IUPAC-Name

dioxoplatinum;triphenylphosphane

InChI

InChI=1S/2C18H15P.2O.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;;;

InChI-Schlüssel

RXRLLJPVHZLHRS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.O=[Pt]=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.